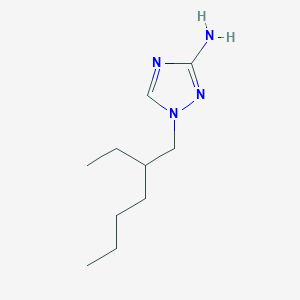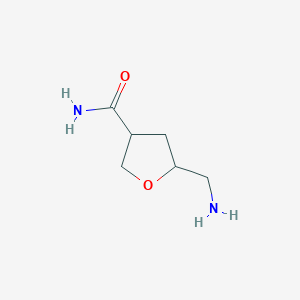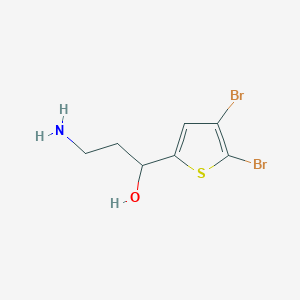
3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a thiophene ring substituted with two bromine atoms and an amino group attached to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino and hydroxyl groups. One common method includes the following steps:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 4 and 5 positions.
Amination: The dibrominated thiophene is then reacted with an appropriate amine under controlled conditions to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the propanol chain.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the amino group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of de-brominated or amine derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A simpler analog without the thiophene ring and bromine atoms.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
3-Amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol is unique due to the presence of both bromine atoms and the amino-propanol chain, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H9Br2NOS |
|---|---|
Poids moléculaire |
315.03 g/mol |
Nom IUPAC |
3-amino-1-(4,5-dibromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9Br2NOS/c8-4-3-6(12-7(4)9)5(11)1-2-10/h3,5,11H,1-2,10H2 |
Clé InChI |
AKRJHYSTDVUVTO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1Br)Br)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


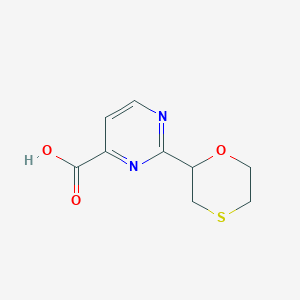
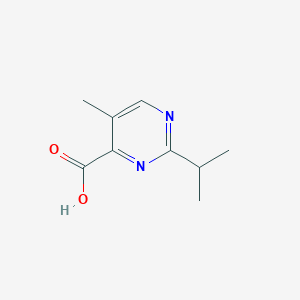
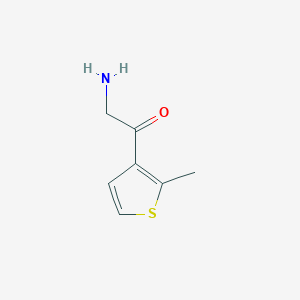
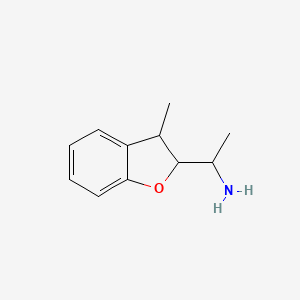
![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13159348.png)

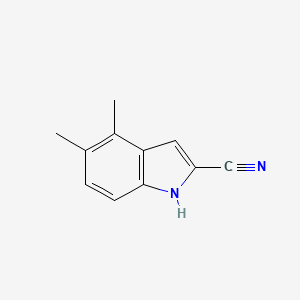
![3-[(Cyclopropylmethyl)amino]-1lambda6-thietane-1,1-dione](/img/structure/B13159357.png)
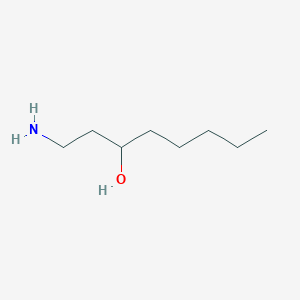

![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
